2-Methyl-7-phenyl-1-propylpurin-6-one

Description

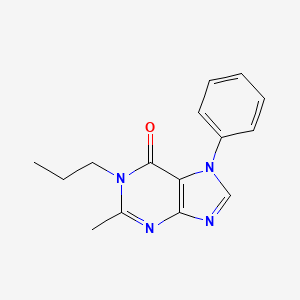

2-Methyl-7-phenyl-1-propylpurin-6-one is a purine-derived compound characterized by a purin-6-one core with distinct substituents: a methyl group at position 2, a phenyl group at position 7, and a propyl chain at position 1 (Figure 1). This structural configuration confers unique physicochemical and pharmacological properties. The compound’s lipophilic substituents (phenyl and propyl) suggest enhanced membrane permeability compared to polar analogs, while the methyl group may reduce metabolic susceptibility .

Properties

CAS No. |

83334-81-0 |

|---|---|

Molecular Formula |

C15H16N4O |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-methyl-7-phenyl-1-propylpurin-6-one |

InChI |

InChI=1S/C15H16N4O/c1-3-9-18-11(2)17-14-13(15(18)20)19(10-16-14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

NEHKYKOHTGPWQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl-1-propylpurin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of 2-Methyl-7-phenyl-1-propylpurin-6-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenyl-1-propylpurin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-7-phenyl-1-propylpurin-6-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenyl-1-propylpurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-Methyl-7-phenyl-1-propylpurin-6-one and related purin-6-one derivatives are critical for understanding its unique behavior. Below is a detailed comparison based on substituent positioning, physicochemical properties, and hypothesized biological activity.

Table 1: Substituent Comparison

Key Differences and Implications

Position 2 Substituent: Methyl (Target): A non-polar group that enhances lipophilicity (logP) and may improve blood-brain barrier penetration. Amino (CAS 33016-34-1): A polar group capable of hydrogen bonding, which may improve solubility (logS) and receptor affinity but decrease membrane permeability.

Position 7 Substituent: Phenyl (Target): Introduces aromaticity, enabling π-π stacking interactions with hydrophobic receptor pockets (e.g., adenosine A2A receptors). This group increases molecular rigidity and may prolong metabolic stability.

Position 1 Substituent :

- Propyl (Target) : The propyl chain at position 1 may sterically hinder enzymatic degradation (e.g., by xanthine oxidase) compared to unsubstituted analogs.

Hypothesized Pharmacological Profiles

- Target Compound: Likely acts as a competitive antagonist at adenosine receptors due to steric bulk from phenyl and propyl groups. Predicted logP ≈ 2.5–3.0 (moderate lipophilicity) and moderate metabolic clearance.

- Higher solubility (logS ≈ -2.0) may limit CNS penetration .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s phenyl and propyl groups require multi-step functionalization, whereas CAS 33016-34-1 is synthesized via simpler alkylation routes .

- Data Gaps : Direct comparative pharmacological studies are absent in the literature. Current insights are extrapolated from structure-activity relationship (SAR) trends in purine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.